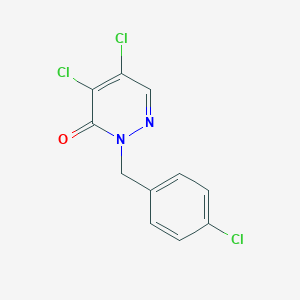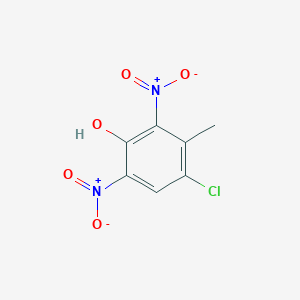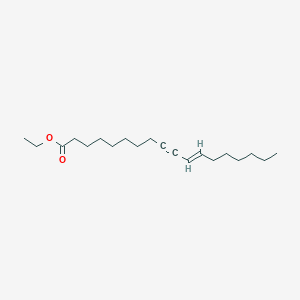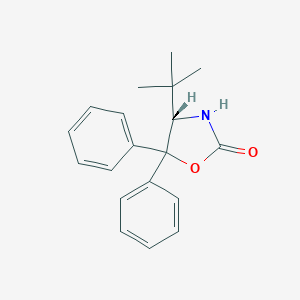
(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one
Descripción general
Descripción
(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one, also known as DIBAL-H, is a commonly used reducing agent in organic chemistry. It is a white solid that is highly reactive and has a strong reducing power. DIBAL-H is widely used in the synthesis of various organic compounds due to its unique properties.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one can be achieved through a multi-step process involving the reaction of a chiral amine with a ketone and an isocyanate.
Starting Materials
4-tert-butylphenol, benzophenone, methylamine, ethyl chloroformate, sodium hydride, tetrahydrofuran, acetic acid, sodium bicarbonate, water, brine, magnesium sulfate, trifluoroacetic acid, acetonitrile, triethylamine
Reaction
Step 1: Synthesis of (S)-4-(tert-butyl)-2-methylphenylamine by reacting 4-tert-butylphenol with methylamine in the presence of sodium hydride and tetrahydrofuran., Step 2: Synthesis of (S)-4-(tert-butyl)-2-methylphenyl ketone by reacting benzophenone with (S)-4-(tert-butyl)-2-methylphenylamine in the presence of trifluoroacetic acid and acetonitrile., Step 3: Synthesis of (S)-4-(tert-butyl)-5,5-diphenyl-1,3-oxazolidin-2-one by reacting (S)-4-(tert-butyl)-2-methylphenyl ketone with ethyl chloroformate and triethylamine in the presence of acetic acid, sodium bicarbonate, water, and brine.
Mecanismo De Acción
The mechanism of action of (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one involves the transfer of a hydride ion (H-) to the carbonyl group of the substrate. The hydride ion reduces the carbonyl group to an alcohol, while (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one is oxidized to its corresponding aldehyde. The reaction is highly selective and can be used to reduce specific carbonyl groups in complex molecules.
Efectos Bioquímicos Y Fisiológicos
(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one is not used in biochemical or physiological studies because it is a highly reactive and toxic compound. It can cause severe burns if it comes into contact with skin or eyes and can cause respiratory problems if inhaled. Therefore, it is strictly used in laboratory experiments and not for human or animal consumption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one has several advantages in laboratory experiments, including its high reducing power and selectivity. It can reduce carbonyl groups to alcohols without affecting other functional groups in the molecule. However, (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one is highly reactive and must be handled with extreme care. It must be stored in a dry and cool place to prevent explosions.
Direcciones Futuras
There are several future directions for the use of (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one in scientific research. One potential application is in the synthesis of new drugs and pharmaceuticals. (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one can be used to reduce specific carbonyl groups in complex molecules, which can lead to the development of new drugs with improved efficacy and fewer side effects. Another potential application is in the synthesis of chiral compounds, which are important in the development of new materials and technologies.
In conclusion, (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one is a highly reactive and powerful reducing agent that is widely used in organic chemistry. It has several advantages in laboratory experiments, including its high reducing power and selectivity. However, it is also highly toxic and must be handled with extreme care. There are several future directions for the use of (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one in scientific research, including the synthesis of new drugs and pharmaceuticals and the development of new materials and technologies.
Aplicaciones Científicas De Investigación
(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one is used in many scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and natural products. It is also used in the reduction of carbonyl compounds, such as ketones and aldehydes, to their corresponding alcohols. (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one is also used in the synthesis of chiral compounds, which are important in the development of new drugs.
Propiedades
IUPAC Name |
(4S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-18(2,3)16-19(22-17(21)20-16,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3,(H,20,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOGUGAMXCIAOQ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584264 | |
| Record name | (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
CAS RN |
191090-36-5 | |
| Record name | (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




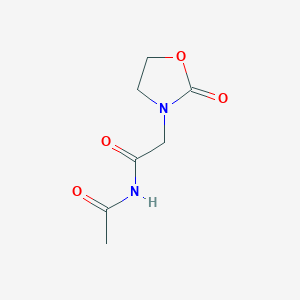
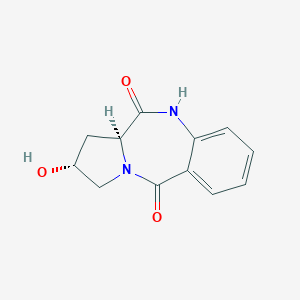

![1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One](/img/structure/B71113.png)
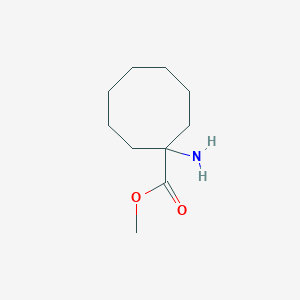
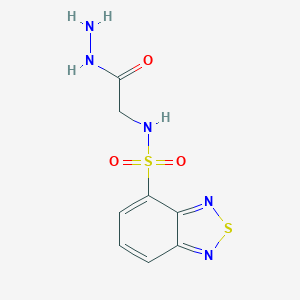

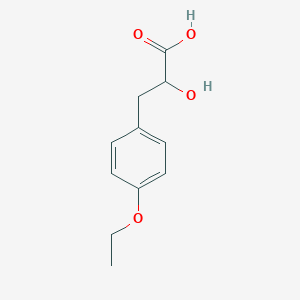
![N-(2,2-diethoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B71122.png)
